The compound 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly in the treatment of various diseases. The structure features multiple functional groups that enhance its pharmacological properties.
This compound can be classified as a thieno[2,3-c]pyridine derivative. It contains a thieno-pyridine core structure, which is often associated with diverse biological activities. Additionally, the presence of a sulfamoyl group indicates potential sulfonamide characteristics, which are commonly found in antimicrobial agents.
The synthesis of 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (e.g., recrystallization or chromatography) are critical for optimizing yield and purity.
The molecular structure of this compound can be represented as follows:
The structure includes:
The InChI Key for this compound is SMILES representation: CC(C)N1C(=O)C2=C(S1)C(=CN=C2N)C(=O)N(C)S(=O)(=O)C(C1=CC=C(C=C1)C(C)C)N.
The compound can undergo various chemical reactions typical for amides and sulfonamides:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for this compound is not fully elucidated but is hypothesized based on its structural features:
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
Relevant data from stability studies and solubility tests are crucial for formulation development.
This compound has potential applications in several scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4